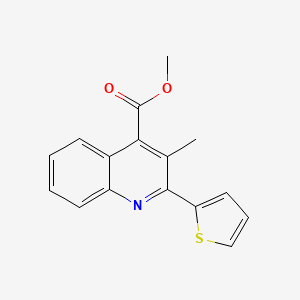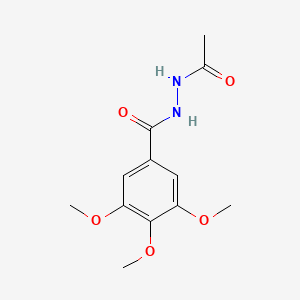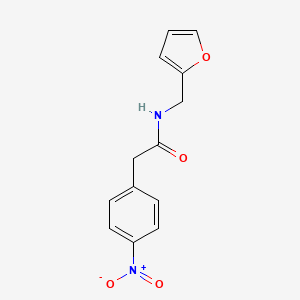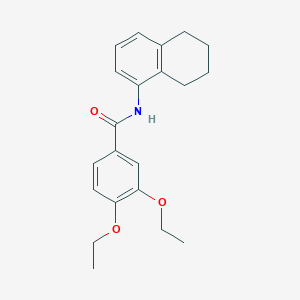
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate, also known as MTMQ, is a synthetic compound with potential therapeutic properties. It belongs to the quinolinecarboxylate family and has been extensively studied for its biological activities.
作用机制
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate exerts its biological effects by modulating various signaling pathways in cells. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate also activates the JNK pathway, which leads to apoptosis in cancer cells. Furthermore, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been found to modulate various biochemical and physiological processes in cells. It has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2.
实验室实验的优点和局限性
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been shown to exhibit potent biological activities at low concentrations. However, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate is also unstable in acidic conditions and can degrade over time.
未来方向
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has shown promising results in preclinical studies and has potential for further development as a therapeutic agent. Future research should focus on optimizing the synthesis method and improving the stability and solubility of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate in vivo. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate may also have potential for combination therapy with other anti-cancer or anti-inflammatory agents.
Conclusion
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate is a synthetic compound with potential therapeutic properties. It has been extensively studied for its biological activities and has shown promise as a therapeutic agent for cancer, inflammation, and bacterial infections. The synthesis method is relatively simple, and methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate exhibits potent biological activities at low concentrations. However, further research is needed to optimize the synthesis method, improve the stability and solubility of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate, and investigate its pharmacokinetics and toxicity in vivo.
合成方法
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate can be synthesized by reacting 2-thiophenecarboxylic acid with methyl anthranilate in the presence of phosphorus oxychloride. The resulting product is then treated with methylamine to yield methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学研究应用
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and bacterial infections. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been shown to have antibacterial activity against Gram-positive bacteria.
属性
IUPAC Name |
methyl 3-methyl-2-thiophen-2-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-14(16(18)19-2)11-6-3-4-7-12(11)17-15(10)13-8-5-9-20-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNZAKXQDPRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)

![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
